molecular formula C13H19NO3 B14189163 4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid CAS No. 920739-87-3

4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid

Cat. No.: B14189163
CAS No.: 920739-87-3
M. Wt: 237.29 g/mol
InChI Key: DTDDTFSVLBUSRQ-UHFFFAOYSA-N
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Description

4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid, also known as 4-diisopropylaminosalicylic acid, is an organic compound with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.295 g/mol . This compound is characterized by the presence of a diisopropylamino group and a hydroxybenzoic acid moiety, making it a derivative of salicylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid typically involves the reaction of 5-aminosalicylic acid with 2-iodopropane under specific conditions . The reaction proceeds through nucleophilic substitution, where the amino group of 5-aminosalicylic acid reacts with 2-iodopropane to form the diisopropylamino derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using the same nucleophilic substitution reaction, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxybenzoic acid moiety allows it to interact with enzymes and receptors involved in inflammatory processes, potentially inhibiting their activity and reducing inflammation . The diisopropylamino group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.

    Aspirin (Acetylsalicylic Acid): A widely used anti-inflammatory and analgesic drug.

    Mefenamic Acid: A nonsteroidal anti-inflammatory drug (NSAID) with a similar structure.

Uniqueness

4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid is unique due to the presence of the diisopropylamino group, which imparts distinct chemical and biological properties compared to its analogs. This structural modification may enhance its efficacy and selectivity in certain applications .

Properties

CAS No.

920739-87-3

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

4-[di(propan-2-yl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C13H19NO3/c1-8(2)14(9(3)4)10-5-6-11(13(16)17)12(15)7-10/h5-9,15H,1-4H3,(H,16,17)

InChI Key

DTDDTFSVLBUSRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC(=C(C=C1)C(=O)O)O)C(C)C

Origin of Product

United States

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